3,5-Dichloro-2-fluoroaniline

Descripción general

Descripción

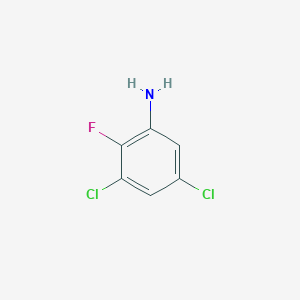

3,5-Dichloro-2-fluoroaniline: is an organic compound with the molecular formula C6H4Cl2FN . It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dichloro-2-fluoroaniline typically involves multiple steps, including nitration, reduction, diazotization, and fluorination reactions. One common method starts with the nitration of a suitable precursor, followed by reduction to form the corresponding amine. This amine undergoes diazotization, and the diazonium salt is then subjected to fluorination to introduce the fluorine atom .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. These methods may involve the use of cost-effective and readily available raw materials, as well as reaction conditions that are stable and controllable. The use of environmentally friendly reagents and solvents is also a key consideration in industrial processes .

Análisis De Reacciones Químicas

Diazotization and Coupling Reactions

The primary amine group enables diazotization under acidic conditions (0–5°C) using sodium nitrite, forming reactive diazonium intermediates. These intermediates undergo coupling reactions to form azo compounds:

| Reaction Type | Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Diazotization | HCl/NaNO₂ (0–5°C) | Diazonium chloride | 85–90 | |

| Azo Coupling | β-naphthol in alkaline medium | 4-((3,5-Dichloro-2-fluorophenyl)diazenyl)naphthalen-2-ol | 72 |

Key characteristics:

-

Temperature sensitivity : Diazonium salts decompose above 10°C, requiring strict thermal control.

-

Electrophilic substitution : Directed by halogen substituents, favoring para positions in coupling partners.

Acylation and Sulfonation

The amine group undergoes nucleophilic substitution with acylating agents:

Reaction kinetics:

-

Rate acceleration observed in polar aprotic solvents (DMF > THF).

-

Steric hindrance from halogen groups reduces yields compared to non-halogenated analogs .

Electrophilic Aromatic Substitution (EAS)

Halogen substituents deactivate the ring but direct incoming electrophiles to specific positions:

| Electrophile | Position | Major Product | Selectivity (%) | Reference |

|---|---|---|---|---|

| Nitronium ion (HNO₃/H₂SO₄) | Para to fluorine | 3,5-Dichloro-2-fluoro-4-nitroaniline | 68 | |

| Bromine (FeBr₃) | Ortho to chlorine | 2,3,5-Trichloro-6-fluoroaniline | 55 |

Mechanistic insights:

-

Fluorine's ortho/para-directing effect competes with chlorine's meta-directing influence.

-

Nitration requires fuming HNO₃ due to ring deactivation.

Reductive Dehalogenation

Catalytic hydrogenation selectively removes halogens under controlled conditions:

| Catalyst | Pressure (MPa) | Temperature (°C) | Product | Dechlorination Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Pd/C (5% loading) | 2.0 | 70 | 3-Chloro-2-fluoroaniline | 92 | |

| Raney Ni | 1.5 | 90 | 2-Fluoroaniline | 78 |

Critical factors:

-

Solvent choice : Ethanol/water mixtures optimize hydrogen solubility .

-

Over-reduction to cyclohexane derivatives occurs above 100°C.

Oxidative Degradation

Oxidizing agents attack the aromatic ring or amine group:

Stability data:

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

3,4-dichloro-2-fluoroaniline is used in the synthesis of pharmaceutical drugs . For example, it serves as a key intermediate in the creation of d3-poziotinib hydrochloride, a pan-human epidermal growth factor receptor (HER) inhibitor . Poziotinib is administered orally, either alone or with chemotherapeutic agents, in the treatment of non-small cell lung cancer (NSCLC), gastric cancer, and breast cancer .

Case Study: Synthesis of d3-Poziotinib Hydrochloride

The synthesis of d3-poziotinib hydrochloride involves reacting 4-chloro-7-hydroxyquinazolin-6-yl pivalate with d3-methyliodide to produce an etherization product . This product then reacts with 3,4-dichloro-2-fluoroaniline, yielding d3-4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl pivalate . This key intermediate undergoes a de-protection reaction and a nucleophilic substitution reaction to form d3-poziotinib hydrochloride .

Potential in Antimicrobial Agents

Anilines, including halogenated anilines, have demonstrated potential in the development of antimicrobial agents . For instance, research on photodegradable antimicrobial agents has explored the synthesis and mechanisms of amino alcohols and related compounds, some of which contain dichloroaniline moieties .

Epoxy Compositions

Fluoroanilines, including 3,5-difluoroaniline, have been used in conjunction with aliphatic amines to cure epoxy systems, influencing the wear resistance of the resulting material . These halogenated amines are combined with epoxy resins to form epoxy compositions with specific properties . Differential Scanning Calorimetry (DSC) is employed to study the activation energy of these cured epoxies .

Experimental Data:

In one study, a commercial epoxy system (System3) was mixed with various halogenated amines, including 3,5-difluoroaniline, to assess their impact on the epoxy's characteristics . The halogenated amines were sourced from Fluorochem USA . The power-compensation DSC method was used, which involves separate heating elements and thermocouples for the sample and reference materials to maintain a null temperature difference .

Veterinary Applications

Mecanismo De Acción

The mechanism of action of 3,5-Dichloro-2-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity for these targets, leading to improved efficacy and reduced side effects .

Comparación Con Compuestos Similares

3,5-Dichloroaniline: Similar structure but lacks the fluorine atom.

2,4-Dichloroaniline: Chlorine atoms at different positions on the benzene ring.

3,5-Difluoroaniline: Fluorine atoms instead of chlorine at positions 3 and 5.

Uniqueness: 3,5-Dichloro-2-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Actividad Biológica

Overview

3,5-Dichloro-2-fluoroaniline (C6H4Cl2FN) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, a derivative of aniline, features chlorine atoms at the 3 and 5 positions and a fluorine atom at the 2 position of the benzene ring. Its unique structure allows for various chemical reactions and biological interactions, making it a valuable candidate for drug development and other applications.

- Molecular Formula : C6H4Cl2FN

- Molecular Weight : 179.01 g/mol

- Physical State : Typically appears as a solid at room temperature.

Synthesis

The synthesis of this compound generally involves several steps:

- Nitration : Introduction of nitro groups to a suitable precursor.

- Reduction : Converting nitro groups to amines.

- Diazotization : Formation of diazonium salts.

- Fluorination : Introducing the fluorine atom into the aromatic ring.

These steps can be optimized for yield and purity, often utilizing environmentally friendly reagents and methods.

Medicinal Chemistry Applications

Research indicates that this compound may interact with specific molecular targets such as enzymes or receptors, enhancing its potential as a therapeutic agent. The presence of chlorine and fluorine atoms is believed to improve binding affinity and selectivity for these targets, which can lead to more effective treatments with fewer side effects .

Case Studies and Research Findings

- Antifungal Activity : A study demonstrated that this compound exhibited inhibitory effects on Aspergillus fumigatus phosphoglucomutase (AfPGM), with an IC50 value of 2 μM. This suggests its potential use as a covalent inhibitor in antifungal treatments .

- Photodegradable Antimicrobial Agents : Research has shown that derivatives of this compound can be synthesized for use as photodegradable antimicrobial agents, indicating its versatility in developing new therapeutic modalities .

- Environmental Impact Studies : Investigations into the degradation pathways of similar compounds have highlighted the environmental implications of chlorinated anilines, emphasizing the need for responsible management in industrial applications .

The mechanism by which this compound exerts its biological effects is largely dependent on its structure and the specific target it interacts with. The halogen substituents enhance the compound's reactivity, allowing it to participate in various biochemical processes. For instance:

- Enzyme Inhibition : By binding to active sites on enzymes, it can inhibit their function, which is crucial for therapeutic applications against fungal infections.

- Substitution Reactions : The compound can undergo substitution reactions that modify its biological profile, potentially leading to new derivatives with enhanced activity .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison is provided below:

| Compound Name | Structure Description | Notable Activity |

|---|---|---|

| 3,5-Dichloroaniline | Lacks fluorine; similar chlorine substitution | Limited biological activity |

| 2,4-Dichloroaniline | Different chlorine positions | Some antimicrobial properties |

| 3,5-Difluoroaniline | Fluorine instead of chlorine | Potentially lower reactivity |

| This compound | Unique combination of Cl and F | Significant antifungal activity |

Propiedades

IUPAC Name |

3,5-dichloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHYENAVAPCCBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394838-36-8 | |

| Record name | 3,5-Dichloro-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.